5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a synthetic analogue of pyrrolo[2,3-d]pyrimidine compounds, which have been extensively studied for their biological and biochemical properties. These compounds are known for their ability to interfere with various cellular processes and have shown potential as therapeutic agents due to their biological specificity and selectivity. The interest in these compounds has led to the development of various analogues with modifications that enhance their activity and selectivity for certain cellular targets1.
Pyrrolo[2,3-d]pyrimidine derivatives have shown promise as potential anti-cancer therapeutics. For example, N-5 substituted pyrrolo[3,2-d]pyrimidines have been screened against the NCI-60 Human Tumor Cell Line panel, indicating that these compounds may act as DNA or RNA alkylators. The N5 substitution has been found to significantly reduce the EC50 against leukemia cells, highlighting the importance of this position in the development of antiproliferative agents7.
The selective inhibition of cellular processes without affecting viral RNA synthesis by compounds like BrTu suggests potential applications as antiviral agents. By protecting cells from the cytotoxic effects of other pyrrolo-pyrimidine nucleoside analogues, BrTu can be used for the selective inactivation of replicating picornaviruses1.
The development of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of tyrosine kinases like c-Src and lck has implications for the treatment of diseases where tyrosine kinase activity is dysregulated. These compounds have been shown to be potent inhibitors with good specificity, which could lead to new treatments for conditions such as cancer and autoimmune diseases2356.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is classified as a brominated heterocycle. Its structural formula can be represented as CHBrN, indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms. This compound has garnered attention for its potential as an anticancer agent due to its ability to interact with various biological targets.
The synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:
The molecular structure of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine features a bicyclic arrangement consisting of a pyrrole ring fused to a pyrimidine ring.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine can participate in various chemical reactions due to its reactive sites:
The mechanism of action for compounds like 5-bromo-7H-pyrrolo[2,3-d]pyrimidine often involves interaction with specific biological targets:
Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines with IC50 values ranging from 29 to 59 µM .
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine has several notable applications:
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a fused heterobicyclic compound consisting of a pyrrole ring fused with a pyrimidine ring at the [2,3-d] positions. The IUPAC name, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, systematically denotes the bromine substituent at the 5-position of the pyrrole moiety and the bridgehead hydrogen at the 7-position [2] [6]. The molecular structure features:
BrC1=CNC2=NC=NC=C21
) and InChIKey (CMXNUWNEWCACQH-UHFFFAOYSA-N
) unambiguously encode the connectivity and stereoelectronic features [6]. The compound has the molecular formula C₆H₄BrN₃, confirmed by high-resolution mass spectrometry [2] [4] [6]. Elemental analysis aligns with theoretical values: Carbon (36.40%), Hydrogen (2.04%), Bromine (40.36%), and Nitrogen (21.21%) [4]. The molecular weight is 198.02 g/mol, with isotopic distribution patterns showing characteristic 1:1 doublet peaks for M⁺ and M+2 due to bromine's nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes [2] [10].
Table 1: Elemental Composition and Mass Data
Component | Value | Remarks |
---|---|---|
Molecular Formula | C₆H₄BrN₃ | Verified via HRMS |
Molecular Weight | 198.02 g/mol | Monoisotopic mass |
Isotope Pattern | [M]⁺: 198.96 (⁷⁹Br), 200.96 (⁸¹Br) | Intensity ratio ~1:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H NMR data is limited in the search results, but predicted shifts based on analogous pyrrolopyrimidines are:
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet):
Mass Spectrometry
Electron-impact mass spectrometry (EI-MS) shows:
Table 2: Summary of Predicted Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 12.20 ppm (1H, bs) | N7-H |
δ 8.20 ppm (1H, s) | C6-H | |
δ 7.30 ppm (1H, d) | C3-H | |
IR | 3250 cm⁻¹ | N-H stretch |
1580 cm⁻¹ | C=N stretch | |
MS | m/z 198/200 | [M]⁺ (⁷⁹Br/⁸¹Br) |
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature with a predicted boiling point of 241.0 ± 50.0 °C [4]. Its stability is influenced by:
Computational models provide key physicochemical descriptors:
Table 3: Computed Physicochemical Descriptors
Parameter | Value | Significance |
---|---|---|
LogP | 1.72 | Moderate lipophilicity |
TPSA | 41.57 Ų | Balanced permeability |
H-bond Donors | 1 | N7-H moiety |
H-bond Acceptors | 2 | Pyrimidine nitrogens |
pKa | 10.79 | Weakly acidic |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7